Carbonyl Electrophilicity: pKa of Conjugate Acid Reveals 4.9‑Unit Difference vs. 2‑Pyridinecarboxaldehyde
The predicted pKa of the conjugate acid of 2‑pyrimidinecarboxaldehyde is –1.13 ± 0.13, whereas the experimentally measured pKa of the corresponding 2‑pyridinecarboxaldehyde conjugate acid is 3.8 (at 20 °C) . This ~4.9‑unit difference indicates that the pyrimidine aldehyde is far less basic and its carbonyl carbon is significantly more electrophilic, which accelerates nucleophilic addition reactions (e.g., Schiff base condensation, hydrazone formation) relative to the pyridine analog .
| Evidence Dimension | Carbonyl electrophilicity (pKa of protonated heterocycle) |
|---|---|
| Target Compound Data | pKa = –1.13 ± 0.13 (predicted) |
| Comparator Or Baseline | 2‑Pyridinecarboxaldehyde pKa = 3.8 (experimental, 20 °C) |
| Quantified Difference | ~4.9 pKa units (pyrimidine more acidic / less basic) |
| Conditions | Aqueous solution; pKa of pyridine‑2‑carbaldehyde measured at 20 °C; pyrimidine value predicted by ACD/Labs |
Why This Matters
Procurement of 2‑pyrimidinecarboxaldehyde is preferred when faster imine/Schiff base formation is required; the pyridine analog will react slower under identical pH conditions, potentially requiring acid catalysis that may not be compatible with sensitive substrates.
